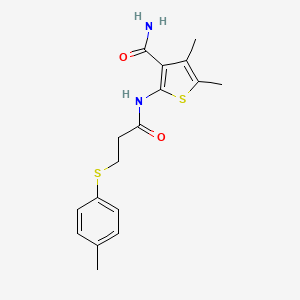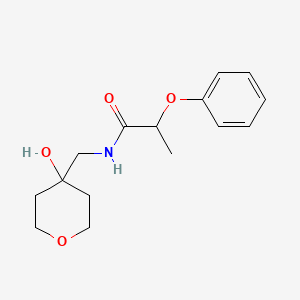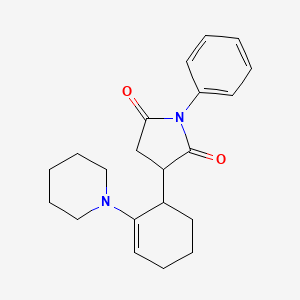
1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione, commonly known as CPP-115, is a synthetic compound that belongs to the class of pyrrolidine derivatives. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, the main inhibitory neurotransmitter in the central nervous system. The inhibition of GABA transaminase by CPP-115 leads to an increase in the concentration of GABA, which results in increased inhibitory activity in the brain. This property of CPP-115 has led to its use in scientific research, with potential applications in the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of CPP-115 is based on its inhibition of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione transaminase, which leads to an increase in the concentration of this compound in the brain. This compound is the main inhibitory neurotransmitter in the central nervous system, and its increased activity leads to a reduction in neuronal excitability. This property of this compound is the basis for the therapeutic effects of many antiepileptic and anxiolytic drugs. CPP-115's ability to increase the concentration of this compound in the brain makes it a potentially useful compound for the treatment of various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPP-115 are related to its inhibition of this compound transaminase and the resulting increase in the concentration of this compound in the brain. The increased activity of this compound leads to a reduction in neuronal excitability, which can have therapeutic effects in various neurological disorders. Additionally, CPP-115 has been shown to have a low toxicity profile, making it a safe compound for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CPP-115 in lab experiments include its high purity and reliability, as well as its ability to increase the concentration of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione in the brain. This property makes it a potentially useful compound for the study of various neurological disorders, including epilepsy, addiction, and anxiety. However, the limitations of using CPP-115 in lab experiments include its specificity for this compound transaminase, which may limit its use in the study of other neurotransmitters. Additionally, the effects of CPP-115 on human subjects are not fully understood, and further research is needed to determine its safety and efficacy in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the study of CPP-115. One potential application is in the treatment of epilepsy, where CPP-115's ability to reduce seizure activity without producing sedative effects could make it a useful alternative to traditional antiepileptic drugs. Additionally, CPP-115's ability to reduce drug-seeking behavior in animal models of addiction suggests its potential use in the treatment of substance abuse disorders. Another potential application is in the treatment of anxiety disorders, where CPP-115's anxiolytic effects could be useful in reducing symptoms of anxiety. Further research is needed to fully understand the therapeutic potential of CPP-115 in these and other neurological disorders.
Synthesemethoden
CPP-115 can be synthesized using a multi-step process, starting with the condensation of 2-cyclohexenone with piperidine to form 2-(piperidin-1-yl)cyclohexanone. This intermediate is then reacted with phenylhydrazine to form 1-phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione. The synthesis of CPP-115 has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, CPP-115 has been shown to be effective in reducing seizure activity in animal models of epilepsy, without producing the sedative effects associated with traditional antiepileptic drugs. CPP-115 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders. Additionally, CPP-115 has been shown to have anxiolytic effects in animal models of anxiety, indicating its potential use in the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
1-phenyl-3-(2-piperidin-1-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-20-15-18(21(25)23(20)16-9-3-1-4-10-16)17-11-5-6-12-19(17)22-13-7-2-8-14-22/h1,3-4,9-10,12,17-18H,2,5-8,11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXFAAAACQFFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CCCCC2C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2901885.png)
![3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}quinoline](/img/structure/B2901886.png)
![4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde](/img/structure/B2901887.png)
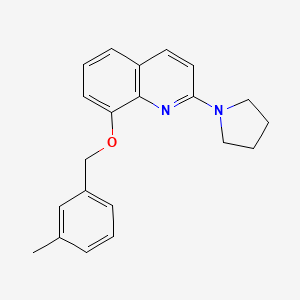
![[2-[(2-Methoxybenzoyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2901891.png)

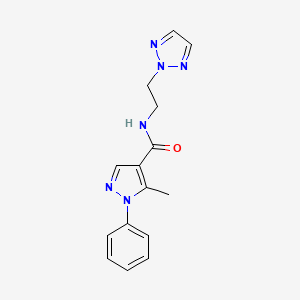
![3-(5-methoxy-1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2901898.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2901899.png)

![[3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride](/img/structure/B2901902.png)
![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2901903.png)
